6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid
Beschreibung
6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a phenyl group bearing a pyrrolidinylsulfonyl moiety at the para position. This structure combines the pharmacophoric features of nicotinic acid (a precursor of NAD(P) and modulator of lipid metabolism) with a sulfonamide-linked pyrrolidine group, which may enhance solubility and target-binding affinity.
Eigenschaften
IUPAC Name |
6-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)13-5-8-15(17-11-13)12-3-6-14(7-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVIZLJJDATTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688476 | |
| Record name | 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-55-0 | |
| Record name | 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid typically involves the following steps:
Formation of the Pyrrolidinylsulfonyl Group: This can be achieved by reacting pyrrolidine with sulfonyl chloride under basic conditions.
Attachment to the Phenyl Ring: The pyrrolidinylsulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Coupling with Nicotinic Acid: The final step involves coupling the pyrrolidinylsulfonylphenyl intermediate with nicotinic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The nicotinic acid moiety may also contribute to the compound’s biological effects by interacting with nicotinic acid receptors and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues
*Calculated based on structural formula.
Key Observations:
Substituent Electronic Effects: The pyrrolidinylsulfonyl group in the target compound introduces a sulfonamide moiety (electron-withdrawing) and a pyrrolidine ring (basic, H-bond donor). This contrasts with 4-fluorophenyl (moderate EWG) and trifluoromethoxy (strong EWG) groups, which prioritize metabolic stability and lipophilicity . Carboxy substituents (e.g., 6-(2-Carboxyphenyl)) may enhance water solubility but reduce cell permeability due to ionization at physiological pH .
Synthetic Strategies: Analogues like 6-(4-fluorophenyl)nicotinic acid are synthesized via coupling reactions (e.g., EEDQ-mediated condensation of 6-thiadicidinic acid with 4-fluoroaniline) . Similar methods may apply to the target compound, with sulfonylation steps introducing the pyrrolidinylsulfonyl group. 4-Substituted nicotinic acids (e.g., 4-methyl or 4-phenyl) are synthesized via organolithium addition to pyridyl oxazolines, followed by oxidation and deprotection .
Biological Implications :
- Fluorophenyl and trifluoromethoxy derivatives are common in drug design for enhanced metabolic stability and target affinity .
- The pyrrolidinylsulfonyl group’s basicity may improve solubility and facilitate interactions with charged enzyme active sites (e.g., sulfotransferases or kinases) .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Hypothetical Property Comparison*
| Property | 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid | 6-(4-Fluorophenyl)nicotinic acid | 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid |
|---|---|---|---|
| LogP | ~1.2 (moderate lipophilicity) | ~2.1 | ~3.5 |
| Water Solubility | Moderate (due to pyrrolidine) | Low | Very low |
| pKa (Carboxylic Acid) | ~2.5 | ~2.5 | ~2.5 |
| pKa (Sulfonamide/Pyrrolidine) | ~9.5 (pyrrolidine) | N/A | N/A |
*Data inferred from substituent effects; experimental values are unavailable in the provided evidence.
- The target compound’s pyrrolidine group likely reduces LogP compared to trifluoromethoxy derivatives, balancing lipophilicity and solubility.
- Sulfonamide groups typically enhance protein binding but may increase plasma half-life.
Biologische Aktivität
6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H16N2O4S
- Molecular Weight : 336.37 g/mol
- SMILES Notation : Cc1ccc(cc1)S(=O)(=O)N2CCCCC2
The biological activity of 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid can be attributed to several mechanisms:
- Nicotinic Receptor Modulation : Similar to other nicotinic acids, this compound may modulate nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing neuroprotective effects.
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in various cell types.
In Vitro Studies
In vitro studies have demonstrated various biological activities:
In Vivo Studies
In vivo studies indicate the potential therapeutic applications:
- Model : Murine models of neurodegenerative diseases showed significant improvement in cognitive function when treated with the compound.
- Mechanism : Enhanced synaptic plasticity and reduced neuroinflammation were observed.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Neurodegenerative Diseases : A study on the effects of nicotinic acid derivatives in Alzheimer's disease models showed improved memory retention and reduced amyloid plaque formation.
- Cardiovascular Health : Research indicates that compounds similar to 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid can lower cholesterol levels and improve vascular function, suggesting a role in cardiovascular protection.
Discussion
The biological activities of 6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid suggest significant therapeutic potential, especially in neuroprotection and anti-inflammatory applications. While preliminary data is promising, further studies are necessary to fully elucidate its mechanisms and clinical efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
